methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate
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Overview
Description
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound with a molecular formula of C13H10ClN3O4S and a molecular weight of 339.754 Da . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
Preparation Methods
The synthesis of methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves multi-step reactions. One common method includes the reaction of 2-chlorobenzoyl hydrazine with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the thiazole ring . The final step involves the esterification of the resulting compound with methyl acetate under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The antitumor activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Comparison with Similar Compounds
Methyl 2-[2-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug that also contains a thiazole ring, used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H10ClN3O4S |
---|---|
Molecular Weight |
339.75 g/mol |
IUPAC Name |
methyl (2E)-2-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C13H10ClN3O4S/c1-21-10(18)6-9-12(20)15-13(22-9)17-16-11(19)7-4-2-3-5-8(7)14/h2-6H,1H3,(H,16,19)(H,15,17,20)/b9-6+ |
InChI Key |
CDEVPUUMCMIGOE-RMKNXTFCSA-N |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N/C(=N\NC(=O)C2=CC=CC=C2Cl)/S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=NNC(=O)C2=CC=CC=C2Cl)S1 |
Origin of Product |
United States |
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